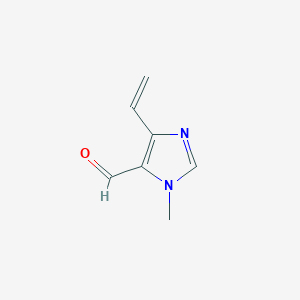

1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde

Description

Properties

IUPAC Name |

5-ethenyl-3-methylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-3-6-7(4-10)9(2)5-8-6/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKGZHOLONZKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Hydride-Mediated Methylation

The foundational approach for N-alkylation of imidazole derivatives involves deprotonation of the N-1 hydrogen using sodium hydride (NaH), followed by reaction with alkyl halides. In a representative procedure, 4-methyl-5-imidazole carbaldehyde was treated with NaH (60%) in tetrahydrofuran (THF), then methyl iodide (2 equivalents) at room temperature for 20 hours. This yielded 1,4-dimethyl-1H-imidazole-5-carbaldehyde (59% yield after column chromatography). Adapting this method, vinyl bromide or iodide could replace methyl iodide to install the vinyl group, though steric and electronic factors may necessitate higher temperatures or prolonged reaction times.

Key Analytical Data:

Vinylation Techniques for N-1 Substitution

Grignard Reagent-Based Vinylation

Patent literature describes the use of Grignard reagents to functionalize imidazole derivatives. For example, isopropylmagnesium chloride in tetrahydrofuran (THF) was employed to generate imidazole Grignard intermediates, which subsequently reacted with carbonyl compounds. Adapting this, vinylmagnesium bromide could be used to introduce the vinyl group at N-1.

Reaction Conditions:

Mercury-Catalyzed Vinyl Acetate Coupling

Vinylpyrazole synthesis methods provide a precedent for vinylation using vinyl acetate and mercuric sulfate (HgSO4). Applying this to imidazole carbaldehydes, the N-1 hydrogen is activated by Hg(II), enabling nucleophilic attack by the vinyl group.

Optimized Protocol:

Functional Group Compatibility and Side Reactions

The aldehyde group at C-5 poses stability challenges under basic or nucleophilic conditions. Side reactions observed in related syntheses include:

-

Aldol Condensation : Mitigated by low-temperature reactions (<0°C).

-

Over-Alkylation : Controlled using stoichiometric NaH and stepwise alkyl halide addition.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

-

Electron Ionization (EI) : Molecular ion peaks confirm molecular weight (e.g., m/z = 215 for methyl derivatives).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The vinyl group can participate in addition reactions, such as hydroboration-oxidation, to form corresponding alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Borane-tetrahydrofuran complex followed by hydrogen peroxide in basic conditions.

Major Products Formed:

Oxidation: 1-Methyl-4-vinyl-1H-imidazole-5-carboxylic acid.

Reduction: 1-Methyl-4-vinyl-1H-imidazole-5-methanol.

Substitution: 1-Methyl-4-(2-hydroxyethyl)-1H-imidazole-5-carbaldehyde.

Scientific Research Applications

1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde is utilized in various scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules and polymers.

Biology: In the study of enzyme mechanisms and as a ligand in coordination chemistry.

Industry: Used in the production of photoresponsive polymers and hybrid matrix membranes.

Mechanism of Action

The mechanism by which 1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde exerts its effects involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing catalytic activities in enzymatic reactions. The vinyl and aldehyde groups provide reactive sites for further chemical modifications, enabling the compound to participate in diverse biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight key structural, physical, and reactivity differences between 1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde and its closest analogs.

Table 1: Comparative Analysis of Imidazole Carbaldehyde Derivatives

Structural and Physical Properties

- Substituent Effects : The vinyl group at the 4-position in the target compound introduces steric and electronic effects distinct from methyl or ethyl groups in analogs. For instance, 1-Methyl-1H-imidazole-5-carbaldehyde (mp 53–54°C) has a lower melting point than 4-Methyl-1H-imidazole-5-carbaldehyde (mp 165–166°C), suggesting that substituent position significantly influences crystallinity .

- Aldehyde Reactivity : The aldehyde group at the 5-position is common across analogs, but its reactivity is modulated by adjacent substituents. For example, 5-Methyl-1H-imidazole-4-carbaldehyde exhibits enhanced electrophilicity at the 4-position due to reduced steric hindrance compared to methyl-substituted derivatives .

Biological Activity

1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its structural features that resemble various biologically active molecules. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a unique imidazole ring structure that contributes to its biological activity. The presence of a vinyl group and a carbaldehyde moiety enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess activity against various bacterial strains and fungi.

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus | |

| 4-Methyl-5-imidazole carbaldehyde derivatives | Antifungal | Candida albicans |

Anticancer Potential

Imidazole derivatives have also been investigated for their anticancer properties. The structural features of this compound may contribute to its potential in cancer therapy by inducing apoptosis or inhibiting tumor growth.

| Compound | Cancer Type | Mechanism | Reference |

|---|---|---|---|

| This compound | Various tumors | Induction of apoptosis | |

| Asymmetric imidazole derivatives | SARS-CoV-2 main protease inhibition | Enzyme inhibition |

Case Studies

While specific case studies focusing solely on this compound are scarce, related research provides insights into the biological implications:

- Antiviral Activity : A study explored the efficacy of imidazole derivatives against viral proteases, suggesting potential applications in antiviral drug development.

- Neuropharmacological Effects : Research indicates that compounds with similar imidazole structures can influence dopaminergic pathways, which may provide insights into neuroprotective strategies.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : The compound's solubility profile suggests favorable absorption characteristics.

- Metabolism : Expected metabolic pathways include oxidation and conjugation reactions typical for imidazole derivatives.

Q & A

Q. Advanced Methodological Approach :

- Stepwise Functionalization : Begin with a precursor such as 1-methylimidazole, introducing the vinyl group via Heck coupling or Wittig reactions. The aldehyde group can be introduced using formylation agents like DMF/POCl₃ under controlled anhydrous conditions .

- Parameter Optimization : Adjust reaction temperature (e.g., 0–5°C for formylation to minimize side reactions) and solvent polarity (e.g., dichloromethane for better solubility of intermediates). Catalysts like Lewis acids (e.g., AlCl₃) may enhance regioselectivity .

- Purification : Employ recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

What advanced spectroscopic and crystallographic techniques are recommended for structural elucidation?

Q. Advanced Techniques :

- X-ray Crystallography : Use SHELXL for refinement of crystallographic data to resolve the vinyl group’s spatial orientation. Hydrogen-bonding networks can be analyzed via PLATON to assess intermolecular interactions .

- Multinuclear NMR : Assign peaks using ¹H, ¹³C, and DEPT-135 spectra. The vinyl proton signals (δ 5.5–6.5 ppm, doublets) and aldehyde proton (δ ~9.8 ppm) require decoupling experiments to confirm coupling constants .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 151.087) and fragmentation patterns to validate the vinyl-aldehyde substitution .

How does the vinyl group at the 4-position influence reactivity in cross-coupling reactions?

Q. Mechanistic Insights :

- Electrophilic Susceptibility : The electron-deficient vinyl group facilitates nucleophilic additions (e.g., Michael additions) or Diels-Alder reactions. Steric effects from the methyl group at position 1 may hinder certain pathways .

- Palladium-Catalyzed Couplings : Optimize Suzuki-Miyaura reactions using aryl boronic acids and Pd(PPh₃)₄ in THF/Na₂CO₃. The vinyl group’s conjugation with the imidazole ring enhances stability of π-allyl intermediates .

- Competing Reactivity : Monitor for aldehyde oxidation or vinyl polymerization by including stabilizers like BHT (0.1 wt%) in reaction mixtures .

How should researchers address discrepancies in reported synthetic yields or spectral data?

Q. Data Reconciliation Strategies :

- Reproducibility Checks : Replicate literature procedures while varying parameters (e.g., solvent drying, inert atmosphere integrity). For example, moisture-sensitive formylation steps may yield inconsistent aldehyde peaks if not rigorously controlled .

- Benchmarking Against Analogues : Compare NMR shifts with structurally similar compounds (e.g., 1-Methyl-1H-imidazole-5-carbaldehyde, δC 190.2 for aldehyde) to identify anomalous signals caused by vinyl group conjugation .

- Computational Validation : Use Gaussian 16 with B3LYP/6-311++G(d,p) to simulate NMR spectra and confirm experimental assignments .

What in vitro models are suitable for evaluating bioactivity?

Q. Experimental Design :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). The vinyl group may enhance membrane permeability, requiring cytotoxicity controls (e.g., MTT assays on HEK-293 cells) .

- Enzyme Inhibition Studies : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. The aldehyde group’s electrophilicity may necessitate competitive inhibition studies with glutathione .

- Safety Compliance : Adhere to in-vitro protocols (no human/animal exposure) and dispose of waste via EPA-certified contractors, as emphasized in SDS guidelines .

Which computational approaches predict electronic properties and reaction pathways?

Q. Modeling Workflow :

- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to assess frontier molecular orbitals (FMO). The HOMO-LUMO gap (~4.5 eV) suggests reactivity at the aldehyde and vinyl sites .

- Molecular Dynamics (MD) : Simulate solvation in water/DMSO mixtures (GROMACS) to study aggregation tendencies. The vinyl group may reduce solubility compared to non-vinyl analogues .

- Docking Studies : Use AutoDock Vina to predict binding to imidazole-gated ion channels (e.g., GABAₐ). Focus on hydrogen bonds between the aldehyde and Lys residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.